molecular formula C22H20FNO3S B12120357 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B12120357
M. Wt: 397.5 g/mol
InChI Key: IFBNYUYYWZMZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 620555-25-1) is a benzamide derivative with the molecular formula C₁₈H₁₈FNO₃S and a molar mass of 347.4 g/mol . Its structure features:

  • A 2-fluorobenzamide core, providing electron-withdrawing properties.
  • An N-(naphthalen-1-ylmethyl) group, contributing aromatic π-π interactions and lipophilicity.

This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine and sulfone motifs.

Properties

Molecular Formula

C22H20FNO3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C22H20FNO3S/c23-21-11-4-3-10-20(21)22(25)24(18-12-13-28(26,27)15-18)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-11,18H,12-15H2

InChI Key

IFBNYUYYWZMZRV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the naphthalen-1-ylmethyl group: This step may involve a nucleophilic substitution reaction where the naphthalen-1-ylmethyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Sulfone-Containing Benzamide Derivatives

Compound Name Key Substituents Molecular Weight Structural Implications References
Target Compound 2-fluoro, naphthalen-1-ylmethyl, 1,1-dioxidotetrahydrothiophen-3-yl 347.4 High polarity (sulfone), strong π-π interactions (naphthalene), electronegativity (F)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 3-methoxy, 5-(4-fluorophenyl)furan-2-ylmethyl Not reported Methoxy enhances electron density; furan introduces planar heterocyclic interactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide 3-nitro, ethyl Not reported Nitro group increases electrophilicity; ethyl reduces steric hindrance

Key Observations :

  • The sulfone group in all three compounds improves aqueous solubility compared to non-oxidized thioether analogs.
  • Fluorine in the target compound may enhance binding affinity to hydrophobic pockets compared to nitro or methoxy groups, which alter electronic profiles differently .

Fluorinated Benzamide Derivatives

Compound Name Key Substituents Biological Relevance References
Target Compound 2-fluoro, naphthalen-1-ylmethyl, sulfone Potential enzyme inhibition (e.g., kinases, proteases)
2-Fluoro-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide 2-fluoro, hydroxypropyl-naphthaleneoxy, isopropyl Hydroxy group may facilitate hydrogen bonding
CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) 4-chloro-3-CF₃, ethoxy, pentadecyl Histone acetyltransferase (HAT) activation

Key Observations :

  • The 2-fluoro substituent in the target compound and CTPB is critical for electronic effects, but CTPB’s long alkyl chain (pentadecyl) drastically increases lipophilicity, limiting cell permeability compared to the target’s naphthalene group .
  • The hydroxypropyl group in ’s compound introduces hydrogen-bonding capacity, which the target compound lacks but compensates for with sulfone polarity .

Naphthalene-Containing Amides

Compound Name Core Structure Functional Differences References
Target Compound Benzamide with naphthalenylmethyl Sulfone and fluorine enhance target specificity
N-(naphthalen-1-ylmethyl)benzylamines Secondary amine Reduced metabolic stability vs. amide linkage
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole-linked acetamide Triazole enables metal coordination; lower logP

Key Observations :

  • The amide linkage in the target compound improves stability over secondary amines (e.g., benzylamines), which are prone to oxidative metabolism .
  • Triazole-containing analogs () exhibit lower lipophilicity due to polar triazole rings, whereas the target compound balances polarity (sulfone) and lipophilicity (naphthalene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.